
(E)-2-styryl-5-(tetrahydro-2H-pyran-2-yloxy)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-aminopyrimidine, the core structure is formed through a series of condensation reactions.
Styryl Group Introduction: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the pyrimidine core in the presence of a palladium catalyst.
Tetrahydropyran Protection: The tetrahydropyran group can be introduced through an etherification reaction, where the hydroxyl group of the pyrimidine derivative reacts with tetrahydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
2-Styryl-4-aminopyrimidine: Lacks the tetrahydropyran group.
5-(Tetrahydro-2h-pyran-2-yl)oxy-4-aminopyrimidine: Lacks the styryl group.
Uniqueness
(E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine is unique due to the presence of both the styryl and tetrahydropyran groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C17H19N3O2 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
5-(oxan-2-yloxy)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3O2/c18-17-14(22-16-8-4-5-11-21-16)12-19-15(20-17)10-9-13-6-2-1-3-7-13/h1-3,6-7,9-10,12,16H,4-5,8,11H2,(H2,18,19,20)/b10-9+ |
InChIキー |
ASANNEDMCTYCLT-MDZDMXLPSA-N |
異性体SMILES |
C1CCOC(C1)OC2=CN=C(N=C2N)/C=C/C3=CC=CC=C3 |
正規SMILES |
C1CCOC(C1)OC2=CN=C(N=C2N)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


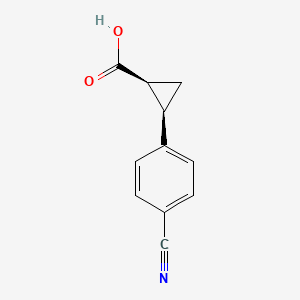
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
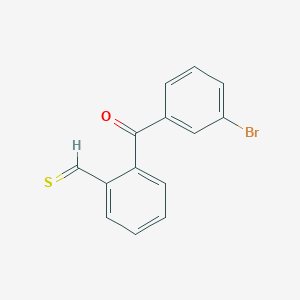
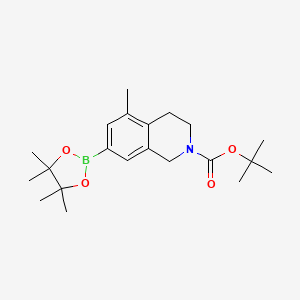
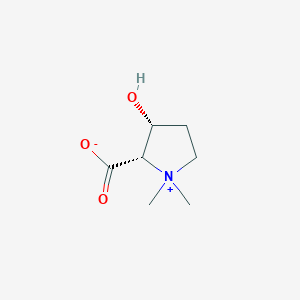
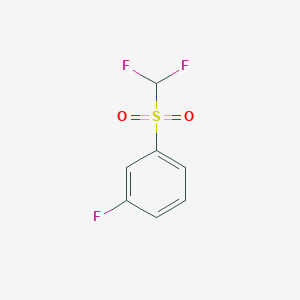
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
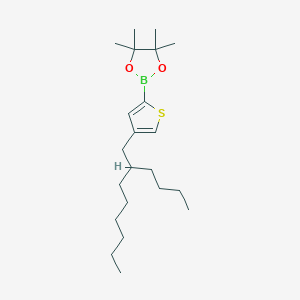
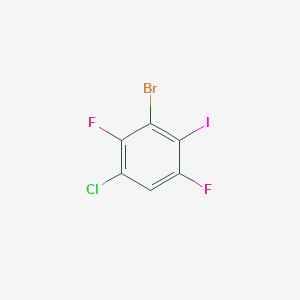
![ethyl N-[(4-chlorophenyl)carbonyl]alaninate](/img/structure/B15200068.png)
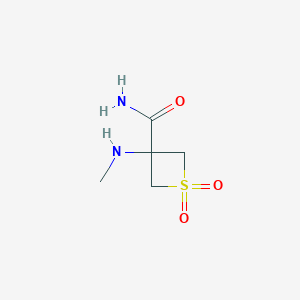
amino]benzoic acid](/img/structure/B15200078.png)
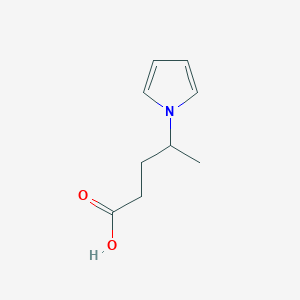
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
